molecular formula C14H12O3S B1668149 1-Ethylphenoxathiin 10,10-dioxide CAS No. 134476-36-1

1-Ethylphenoxathiin 10,10-dioxide

Cat. No.: B1668149
CAS No.: 134476-36-1
M. Wt: 260.31 g/mol
InChI Key: HQSRQKBSOOZLHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BW-1370U87 involves the preparation of 1-ethylphenoxathiin-10,10-dioxide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BW-1370U87 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: BW-1370U87 can be reduced under specific conditions to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major products formed from these reactions include sidechain-oxidized metabolites with various substituents such as -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH .

Scientific Research Applications

BW-1370U87 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A.

    Biology: The compound is used to investigate the role of monoamine oxidase A in neurotransmitter regulation.

    Medicine: BW-1370U87 is studied for its potential as an antidepressant drug.

    Industry: The compound is used in the development of new therapeutic agents targeting monoamine oxidase A.

Mechanism of Action

BW-1370U87 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and reduced symptoms of depression .

Comparison with Similar Compounds

BW-1370U87 is unique among monoamine oxidase A inhibitors due to its lack of nitrogen in its structure. Similar compounds include:

    Phenelzine: A non-selective monoamine oxidase inhibitor.

    Tranylcypromine: Another non-selective monoamine oxidase inhibitor.

    Moclobemide: A selective monoamine oxidase A inhibitor.

Compared to these compounds, BW-1370U87 has a competitive mechanism of action and does not significantly potentiate the blood pressure effects of tyramine, making it potentially safer for use in patients .

Properties

CAS No.

134476-36-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

1-ethylphenoxathiine 10,10-dioxide

InChI

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3

InChI Key

HQSRQKBSOOZLHH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Canonical SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Appearance

Solid powder

134476-36-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW-1370U87;  BW 1370U87;  BW1370U87;  1370U-87;  1370U 87;  1370U87

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide (590.2) g) in acetic acid (5.4 L) containing 70% aqueous perchloric acid (250 mL) was blanketed with nitrogen and 65 g of Pearlman's catalyst (20% palladium hydroxide on carbon, Aldrich Chemical Co., Milwaukee, Wis.) was added. The atmosphere above the reaction mixture was replaced by successive evacuation and flushing with nitrogen, and then the nitrogen was displaced by successive evacuations and flushing with hydrogen. The reaction mixture was then stirred vigorously and hydrogen was added until no more was taken up. The catalyst was filtered off and rinsed with acetic acid. The combined acetic acid solutions were diluted to approximately 23.5 L with water and stirred overnight at room temperature. The resulting off-white solid was collected by filtration, washed with water (2 L) and dried at 50° C. in a vacuum oven, giving 1-ethylphenoxathiin 10,10-dioxide. After recrystallization from ethyl acetate/hexanes it had a melting point of 114°-115° C. Recrystallization from ethyl acetate/pentane appeared to give a different crystalline form, mp 101°-103° C.
Name
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.4 L
Type
solvent
Reaction Step One
Quantity
65 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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